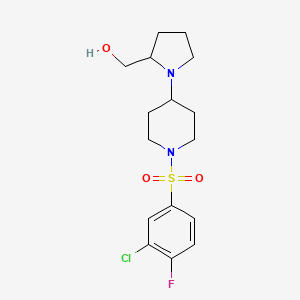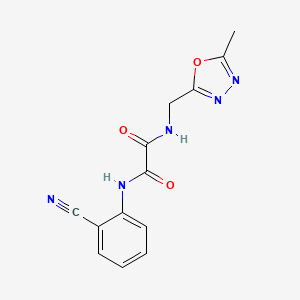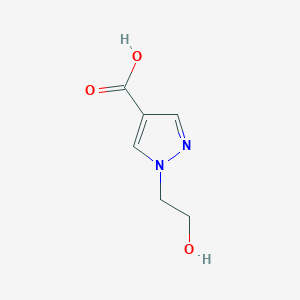
3-Azido-5-fluoropiridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-5-fluoropyridine is a halogenated azidopyridine, a compound that features both an azide group (N₃) and a fluorine atom attached to a pyridine ring. . The presence of both azide and fluorine groups imparts unique chemical properties, making it a valuable building block for further chemical synthesis and functionalization.
Aplicaciones Científicas De Investigación
3-Azido-5-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Chemical Biology: The compound is used in click chemistry to tag biological molecules with fluorescent markers, aiding in the study of biological processes.
Materials Science: It is employed in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Radiopharmaceuticals: Fluorinated pyridines, including 3-Azido-5-fluoropyridine, are used in the synthesis of radiotracers for positron emission tomography (PET) imaging.
Safety and Hazards
The safety data sheet for a similar compound, 3-Fluoropyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized based on compounds previously reported, and their antibacterial activity was investigated . All these results indicate that these 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have the potential to be developed into novel candidates for the treatment of gram-positive bacterial infections .
Mecanismo De Acción
Target of Action
Fluoropyridines, in general, have been known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Azide-modified nucleosides, which are structurally similar to 3-azido-5-fluoropyridine, are known to be important building blocks for rna and dna functionalization by click chemistry based on azide-alkyne cycloaddition . This suggests that 3-Azido-5-fluoropyridine might interact with its targets in a similar manner.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications
Pharmacokinetics
The presence of fluorine in the compound might influence its pharmacokinetic properties, as fluorine atoms are often introduced into lead structures to improve physical, biological, and environmental properties .
Result of Action
It’s worth noting that fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that 3-Azido-5-fluoropyridine might have similar effects.
Action Environment
The suzuki–miyaura (sm) coupling reaction, which is often used in the synthesis of compounds like 3-azido-5-fluoropyridine, is known for its exceptionally mild and functional group tolerant reaction conditions, and its environmentally benign nature .
Análisis Bioquímico
Biochemical Properties
They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the azido group could potentially allow for interactions with various enzymes, proteins, and other biomolecules, but specific interactions of 3-Azido-5-fluoropyridine have not been reported yet.
Cellular Effects
Fluoropyrimidines, a related class of compounds, have been associated with cardiotoxicity, causing conditions such as angina, myocardial infarction, arrhythmias, heart failure, acute pulmonary edema, cardiac arrest, and pericarditis
Molecular Mechanism
The azido group could potentially undergo reactions such as Staudinger reduction or azide-alkyne cycloaddition, which could influence its interactions with biomolecules
Métodos De Preparación
The synthesis of 3-Azido-5-fluoropyridine typically involves the reaction of sodium azide with pyridine derivatives bearing halogen atoms. For instance, one method involves reacting sodium azide with 3,5-difluoropyridine under controlled conditions to selectively replace one of the fluorine atoms with an azide group . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 20°C. Industrial production methods may involve scaling up this reaction while ensuring safety measures due to the potentially explosive nature of azides.
Análisis De Reacciones Químicas
3-Azido-5-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often facilitated by copper (I) catalysts, to form triazoles through click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common reagents used in these reactions include copper (I) catalysts for click chemistry, reducing agents like LiAlH₄ for reduction, and various oxidizing agents for oxidation reactions. Major products formed from these reactions include triazoles, amines, and other functionalized pyridine derivatives.
Comparación Con Compuestos Similares
3-Azido-5-fluoropyridine can be compared with other halogenated azidopyridines, such as:
4-Azido-3-fluoropyridine: Similar in structure but with the azide and fluorine groups in different positions, affecting its reactivity and applications.
3-Azido-4-fluoropyridine:
3,5-Diazido-4-fluoropyridine: Contains two azide groups, offering different reactivity and potential for forming more complex structures.
The uniqueness of 3-Azido-5-fluoropyridine lies in its specific substitution pattern, which can influence its chemical behavior and suitability for various applications.
Propiedades
IUPAC Name |
3-azido-5-fluoropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN4/c6-4-1-5(9-10-7)3-8-2-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFMULOIIGQNAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2395486.png)
![N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)-N'-(4-methoxyphenyl)thiourea](/img/structure/B2395487.png)


![1-[(5-Chloropyrazin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B2395493.png)
![8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B2395494.png)
![N-(3-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2395497.png)

![1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine](/img/structure/B2395500.png)



![(E)-4-(Dimethylamino)-N-[(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2395507.png)
